Naphthalene-2,6-diyldiboronic acid

Description

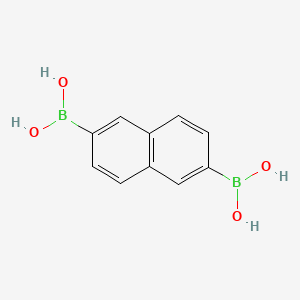

Naphthalene-2,6-diyldiboronic acid (CAS: 887260-96-0) is a diboronic acid derivative with boronic acid groups (-B(OH)₂) at the 2 and 6 positions of a naphthalene backbone. It is a key monomer in synthesizing covalent organic frameworks (COFs), particularly 2D-COFs, due to its prochiral symmetry and ability to form dynamic boronate ester linkages . With a purity of 95% (commercially available), it is widely used in surface-mediated polymerization, where solvent pKa and reaction kinetics critically influence the formation of large monocrystalline domains (~200 nm) . Its applications span optoelectronics, catalysis, and chiral material design, leveraging its planar aromatic structure and boronic acid reactivity .

Properties

IUPAC Name |

(6-borononaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10B2O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6,13-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKFOICJEVFQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of 2,6-Dibromonaphthalene

The Miyaura borylation reaction is a cornerstone method for synthesizing aryl boronic acids. For naphthalene-2,6-diyldiboronic acid, this typically involves the palladium-catalyzed coupling of 2,6-dibromonaphthalene with bis(pinacolato)diboron (Bpin).

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl (1–2 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

-

Temperature : 80–100°C

-

Duration : 12–24 hours under inert atmosphere

Mechanistic Insights :

The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C–Br bond, followed by transmetallation with Bpin and reductive elimination to form the boronate ester. Subsequent hydrolysis yields the boronic acid .

Optimization Challenges :

-

Regioselectivity : Competing borylation at other positions (e.g., 1,5-) may occur if steric or electronic factors favor alternative pathways.

-

Purification : The product often requires recrystallization from toluene/ethanol mixtures to achieve >95% purity .

Direct C–H Borylation Using Iridium Catalysts

Iridium-catalyzed C–H borylation offers a streamlined approach to install boron groups directly on the naphthalene ring. This method avoids pre-functionalized substrates like dibromides.

Typical Protocol :

-

Catalyst : Ir(COD)(OMe) (3 mol%) with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)

-

Boron Source : HBpin (pinacolborane)

-

Solvent : Cyclohexane or heptane

-

Temperature : 80–100°C

-

Reaction Time : 6–12 hours

Key Advantages :

-

Atom Economy : Eliminates the need for halogenated precursors.

-

Functional Group Tolerance : Compatible with electron-donating and withdrawing substituents.

Limitations :

-

Steric Hindrance : The 2,6-positions of naphthalene are less accessible than 1,3-positions, often requiring higher catalyst loadings or prolonged reaction times.

Hydrolysis of Boronate Esters

This compound is frequently synthesized via hydrolysis of its boronate ester derivatives. For example, the pinacol ester (Bpin adduct) is treated with acidic or basic aqueous solutions to yield the free boronic acid.

Hydrolysis Conditions :

-

Acidic Hydrolysis : 6 M HCl at 60°C for 4 hours.

-

Basic Hydrolysis : 2 M NaOH at room temperature for 12 hours.

Yield Considerations :

-

Acidic conditions generally provide higher yields (>85%) but risk decomposition of acid-sensitive functional groups.

-

Basic hydrolysis is milder but may require extended reaction times .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Industrial-Scale Production Challenges

While laboratory methods are well-established, scaling up production introduces complexities:

-

Catalyst Recovery : Pd and Ir catalysts are costly, necessitating efficient recycling protocols.

-

Byproduct Management : Debromination or over-borylation byproducts require rigorous chromatography or crystallization steps.

-

Solvent Selection : High-boiling solvents like toluene enhance yields but complicate downstream processing.

Case Study: Optimization of Miyaura Borylation

A representative procedure from industrial research (Ambeed, 2020) demonstrates the following optimized conditions :

-

Substrate : 2,6-Dibromonaphthalene (72 mmol)

-

Catalyst : Pd(PPh) (2 mol%)

-

Base : KCO (196.5 mmol)

-

Solvent System : Toluene/ethanol/water (4:1:1 v/v)

-

Yield : 86% after recrystallization

Critical Observations :

-

The ternary solvent system improves substrate solubility and catalyst stability.

-

Nitrogen sparging minimizes oxidative side reactions.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,6-diyldiboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert it into naphthalene-2,6-diol.

Substitution: It can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Oxidation: Naphthalene-2,6-dicarboxylic acid.

Reduction: Naphthalene-2,6-diol.

Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Supramolecular Chemistry

Host-Guest Complexes

Naphthalene-2,6-diyldiboronic acid has been utilized as a building block for constructing host-guest complexes. These complexes are formed through self-assembly processes involving aryl boronic acids and bipyridine linkers. The resulting Lewis acid-base adducts exhibit high thermal stability and selective binding properties towards aromatic hydrocarbons. For instance, studies have shown that complexes formed with 1,8-dihydroxy naphthalene demonstrate preferential binding to ortho-xylene over other isomers, with a selectivity ratio of approximately 2:1:4 for meta-, para-, and ortho-xylene respectively .

Thermal Stability

The thermal stability of these host-guest complexes is notable, with peak temperatures for solvent loss ranging from 122 °C to 147 °C. This property makes them suitable for applications in environments requiring robust materials that can withstand high temperatures without degradation .

Sensing Applications

Fluorescent Probes

this compound has been developed into fluorescent probes for the detection of saccharides. These probes exploit the unique interaction between boronic acids and diols, enabling the selective sensing of sugars through fluorescence changes. The incorporation of naphthalene enhances the fluorescent properties, making it a valuable tool in biochemical assays and diagnostics .

Organic Electronics

Materials for Organic Photovoltaics

In the field of organic electronics, naphthalene-based compounds have been explored as materials for organic photovoltaic devices. The structural properties of this compound allow it to participate in charge transport processes within organic semiconductors. Studies indicate that incorporating such boronic acid derivatives can improve the efficiency of charge separation and transport in photovoltaic cells .

Medicinal Chemistry

Drug Delivery Systems

The ability of this compound to form stable complexes with various biomolecules positions it as a candidate for drug delivery systems. Its interactions with biological targets can be engineered to enhance the solubility and bioavailability of therapeutic agents. Research indicates that such systems can improve the pharmacokinetic profiles of drugs by facilitating controlled release mechanisms .

Data Table: Summary of Key Applications

Mechanism of Action

The mechanism of action of naphthalene-2,6-diyldiboronic acid involves its ability to form stable complexes with various molecules. The boronic acid groups can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. These interactions are often mediated through the formation of reversible covalent bonds, which can be exploited in various chemical and biological processes .

Comparison with Similar Compounds

Benzo[1,2-b:4,5-b']dithiophene-2,6-diyldiboronic Acid

Structural Differences : Replaces the naphthalene core with a fused benzo-dithiophene ring, enhancing π-conjugation and charge delocalization.

Key Properties :

- Exhibits anisotropic charge transport: High hole mobility (5 cm²V⁻¹s⁻¹) along the stacking axis but reduced in-plane conductivity due to non-conjugated boronate ester linkages .

- Enhanced optoelectronic performance compared to naphthalene-based analogs.

Applications : Ideal for organic semiconductors and photovoltaic devices .

4,4'-(Naphthalene-2,6-diyl)dibenzonitrile (NDP-2CN)

Structural Differences: Features cyano (-CN) groups instead of boronic acids, with phenyl-extended naphthalene cores. Key Properties:

Naphthalene-2,6-dicarboxylic Acid

Structural Differences : Substitutes boronic acids with carboxylic acid (-COOH) groups.

Key Properties :

- Higher acidity (pKa ~2–3) compared to boronic acids (pKa ~8–10), influencing solubility and reactivity.

- Forms crystalline resins via esterification or polycondensation, unlike COFs .

Applications : Polymer synthesis and high-strength resins .

Comparative Data Table

Biological Activity

Naphthalene-2,6-diyldiboronic acid (NDBA) is a compound that has garnered attention in the field of medicinal chemistry and biological applications due to its unique structural properties and interactions with biological molecules. This article explores the biological activity of NDBA, emphasizing its mechanisms, applications, and relevant research findings.

Structure and Properties

NDBA is characterized by two boronic acid functional groups attached to a naphthalene backbone. This structure allows for versatile interactions with various biomolecules, particularly carbohydrates. The boronic acid moieties can reversibly bind to diols, which is pivotal for sensing applications and therapeutic interventions.

-

Glucose Sensing :

NDBA and its derivatives are known for their ability to selectively bind glucose through the formation of boronate esters. This property has been exploited in the development of fluorescent probes for glucose detection, facilitating real-time monitoring of glucose levels in biological systems. The binding affinity is influenced by pH and the presence of competing diols . -

Cellular Uptake and Imaging :

Studies have demonstrated that NDBA-based probes can differentiate between normal and tumor cells based on glucose uptake. Tumor cells typically exhibit higher glucose consumption due to the Warburg effect, making NDBA a potential tool for cancer imaging . -

Self-Assembly Properties :

The ability of NDBA to form self-assembled structures with other molecules enhances its utility in drug delivery systems. For instance, it can create stable complexes with aromatic compounds, which can be utilized in targeted therapy .

Case Studies

-

Glucose Detection in Tumor Cells :

A study utilized a modified diboronic acid probe based on NDBA to visualize glucose levels in different cell types. The results indicated that tumor cells exhibited significantly higher fluorescence intensity compared to normal cells, confirming the probe's effectiveness in distinguishing between cell types based on metabolic activity . -

Thermal Stability and Complex Formation :

Research on self-assembled structures involving NDBA showed that it could form thermally stable host-guest complexes with various aromatic compounds. This property was attributed to enhanced π-type interactions, which are crucial for maintaining structural integrity under physiological conditions .

Data Tables

Q & A

Q. What are the standard synthetic protocols for preparing Naphthalene-2,6-diyldiboronic acid (NDBA) with high purity?

NDBA is synthesized via Suzuki-Miyaura coupling or direct boronic acid functionalization of naphthalene derivatives. Key steps include purification via recrystallization or column chromatography to achieve ≥95% purity, as noted in reagent catalogs. Characterization via H/C NMR and elemental analysis is critical to confirm structural integrity .

Q. How is NDBA characterized structurally, and what analytical techniques are essential?

Structural characterization involves spectroscopic methods (FT-IR for B–O bond identification, H/B NMR for boronic acid protons and boron environments) and X-ray diffraction (for crystalline phases). Mass spectrometry validates molecular weight, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. Which solvents are optimal for dissolving NDBA in 2D covalent organic framework (COF) synthesis?

Solvents with moderate polarity and pKa, such as 1,2,4-trichlorobenzene (TCB), enhance NDBA’s solubility and favor covalent polymerization. Low-pKa solvents like octanoic acid promote self-assembled monolayers instead of COFs. Solvent choice must balance dielectric properties and boronic acid reactivity .

Advanced Research Questions

Q. How do solvent pKa and dielectric properties influence the self-assembly vs. covalent polymerization of NDBA?

Lower pKa solvents (e.g., octanoic acid, pKa ~4.9) protonate boronic acid groups, favoring hydrogen-bonded self-assembly. Higher pKa solvents (e.g., TCB, pKa ~12.5) deprotonate NDBA, enabling covalent B–O bond formation. Systematic studies using atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) can map solvent-dependent phase transitions .

Q. What experimental parameters control chiral domain formation in NDBA-based 2D-COFs?

Prochiral NDBA monomers form chiral COF domains due to restricted rotational freedom on surfaces. Reaction kinetics (e.g., temperature, concentration) and substrate symmetry dictate domain size and handedness. Scanning tunneling microscopy (STM) and circular dichroism (CD) spectroscopy are used to analyze chirality propagation .

Q. How can researchers resolve contradictions in reported optimal concentrations for NDBA polymerization?

Conflicting concentration thresholds (e.g., 0.1–1.0 mM) arise from solvent-dependent reactivity and substrate interactions. A factorial design approach, varying concentration, temperature, and solvent composition, coupled with real-time monitoring via Raman spectroscopy, can identify robust polymerization conditions .

Q. What methodologies assess defect density in NDBA-derived 2D-COFs, and how can defects be minimized?

Defect density is quantified using high-resolution transmission electron microscopy (HR-TEM) and nitrogen adsorption isotherms (for porosity analysis). Kinetic control (slow annealing) and stoichiometric monomer ratios reduce defects. Post-synthetic annealing in boronate-friendly solvents (e.g., mesitylene) can heal structural imperfections .

Data Contradiction Analysis

Q. Why do some studies report NDBA-based COFs with micron-scale domains, while others observe sub-100 nm crystallites?

Discrepancies arise from differences in substrate preparation (e.g., HOPG vs. graphene) and solvent evaporation rates. Faster evaporation under vacuum creates smaller domains due to limited monomer mobility. Comparative studies using identical substrates and controlled environmental chambers (humidity, temperature) are recommended .

Q. How do conflicting reports on NDBA’s thermal stability align with experimental observations?

Thermal stability variations (decomposition at 250–300°C) correlate with COF crosslinking density. Poorly polymerized COFs degrade faster. TGA coupled with differential scanning calorimetry (DSC) under inert atmospheres clarifies structure-property relationships .

Methodological Recommendations

- Experimental Design : Use combinatorial libraries to screen solvent/NDBA ratios and annealing protocols.

- Data Validation : Cross-reference spectroscopic data with computational models (DFT for bond energies, MD simulations for self-assembly pathways).

- Contradiction Mitigation : Publish raw microscopy images and diffraction patterns to enable independent verification of domain sizes and crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.